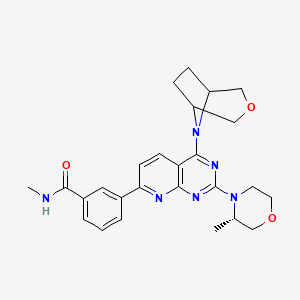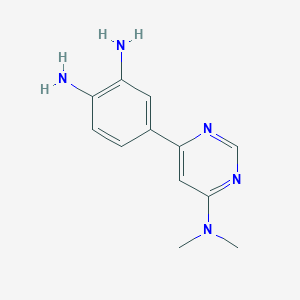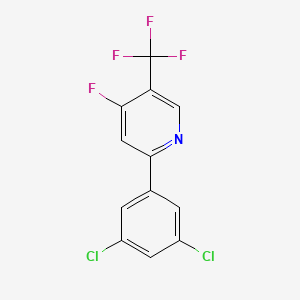![molecular formula C32H39Cl3N3Pd-3 B11928417 [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride is a complex organometallic compound. It is known for its role as a catalyst in various chemical reactions, particularly in the field of organic synthesis. This compound is a palladium-based catalyst that features an imidazolylidene ligand, which is a type of N-heterocyclic carbene (NHC). The presence of the 3-chloro-2H-pyridin-2-ide ligand further enhances its catalytic properties.
準備方法
The synthesis of [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride typically involves the reaction of palladium chloride with the corresponding imidazolylidene ligand and 3-chloro-2H-pyridin-2-ide. The reaction is usually carried out under inert conditions, such as in an argon or nitrogen atmosphere, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired complex .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where the palladium center undergoes changes in its oxidation state.
Substitution: The compound can undergo ligand exchange reactions, where one or more ligands are replaced by other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common reagents used in these reactions include aryl halides, boronic acids, and amines. The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the synthesis of complex organic molecules.
作用機序
The mechanism of action of this compound involves the coordination of the palladium center with the imidazolylidene and 3-chloro-2H-pyridin-2-ide ligands. The palladium center acts as a catalytic site, facilitating various chemical transformations. The imidazolylidene ligand stabilizes the palladium center and enhances its reactivity, while the 3-chloro-2H-pyridin-2-ide ligand provides additional stability and electronic properties .
類似化合物との比較
Similar compounds include other palladium-based N-heterocyclic carbene complexes, such as:
[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride: This compound is similar in structure but lacks the 3-chloro-2H-pyridin-2-ide ligand.
[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) acetate: This compound features an acetate ligand instead of the 3-chloro-2H-pyridin-2-ide ligand.
The uniqueness of [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride lies in its enhanced stability and reactivity due to the presence of both the imidazolylidene and 3-chloro-2H-pyridin-2-ide ligands .
特性
分子式 |
C32H39Cl3N3Pd-3 |
|---|---|
分子量 |
678.4 g/mol |
IUPAC名 |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride |
InChI |
InChI=1S/C27H36N2.C5H3ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,1-8H3;1-3H;2*1H;/q;-1;;;/p-2 |
InChIキー |
VENWUWOMIKRECV-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=[C-]N=C1)Cl.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)

![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)



![[1-[1-(11,31-Dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl)ethoxy]-3-methyl-1-oxobutan-2-yl]azanium](/img/structure/B11928369.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)



![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)

